Renytoline

概要

準備方法

合成経路と反応条件

パラニリンは、ピナー反応によって合成することができます。ピナー反応は、ニトリルとアルコールを酸の存在下で反応させてイミノエーテルを形成する反応です。 この中間体は、アンモニアで処理してアミジンを得ます . 別の方法としては、イミドイルクロリドをアンモニアまたはアミンと反応させる方法があります .

工業生産方法

パラニリンの工業生産は、通常、ピナー反応を用いた大規模合成によって行われます。これは、効率性が高く、収率が高いからです。 反応条件は、最終生成物の純度と安定性を確保するために厳密に管理されます .

化学反応解析

反応の種類

パラニリンは、次のようなさまざまな化学反応を起こします。

酸化: パラニリンは酸化されて対応する酸化物を形成することができます。

還元: パラニリンは還元されてアミンを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、パラニリンのさまざまな置換誘導体があり、これらはさらに医薬品や化学研究で使用することができます .

化学反応の分析

Oxidation Reactions

Renytoline can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reactions

This compound can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for this purpose.

Substitution Reactions

This compound can undergo substitution reactions, especially in the presence of strong nucleophiles. Common nucleophiles used in these reactions include sodium methoxide (CH3ONa) and potassium tert-butoxide (t-BuOK).

Major Products Formed

The chemical reactions involving this compound can produce various substituted derivatives, which are valuable in pharmaceutical and chemical research. The specific products depend on the reaction type and conditions.

Reaction Conditions

Careful control of reaction conditions is essential to ensure the desired products are obtained with high purity and yield. Factors such as temperature, solvent, and the concentration of reagents play a crucial role in the outcome of the reactions.

Reactivity

Quinazoline is highly reactive towards anionic reagents, which attack position 4 . Sodium bisulphate, hydrogen cyanide, acetone, 2-butanone, acetophenone, and cyclohexanone add across the 3,4-double bond of quinazoline . Methyl, ethyl, isopropyl, benzyl, t-butyl, and phenyl magnesium halides and phenyl lithium also add across the 3,4-double bond to give the corresponding 4-substituted 3,4-dihydroquinazolines .

Nucleophilic and Electrophilic Substitution Reactions of Quinazoline

The two known nucleophilic substitution reactions of quinazoline are sodamide and hydrazine, which most probably proceed via the intermediate addition products and give 4-amino and 4-hydrazine quinazoline . Nitration is the only known electrophilic substitution reaction of quinazoline . Quinazoline gives 6-nitroquinazoline with fuming nitric acid in concentrated H2SO4 .

Alkylation Reactions of Quinazoline

Alkylation of quinazoline takes place on the N atom, 3-methyl, 3-ethyl-3-alkyl, and 3-benzylquinazolinium salts that readily take up a molecule of alcohol to form the corresponding 4-alkoxy-3-alkyl-3,4-dihydro quinazolinium salts . These salts gave the pseudo bases, 3-alkyl-3,4-dihydro-4-hydroxy quinazolines on treatment with strong alkali .

科学的研究の応用

Medicinal Chemistry

Renytoline has demonstrated significant biological activities that make it a candidate for drug development:

- Wound Healing : Studies suggest that this compound can inhibit granulation tissue formation, which is crucial in wound healing processes. This property indicates its potential use in developing treatments for chronic wounds and skin injuries.

- Pain Management : Investigations into its interactions with delta-opioid receptors reveal promise for developing pain management therapies that may have fewer side effects compared to traditional opioids.

Pharmacology

This compound's pharmacological profile includes:

- Receptor Interaction : Research shows that this compound interacts with specific receptors in the body, modulating their activity. This interaction is essential for understanding its therapeutic effects and potential applications in treating various conditions.

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit enzymes involved in inflammatory responses, positioning it as a candidate for anti-inflammatory drug development.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial contexts:

- Pharmaceutical Manufacturing : As an intermediate in chemical manufacturing, this compound plays a role in the production of various pharmaceuticals, enhancing the efficiency and effectiveness of drug synthesis.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

| Study Focus | Findings | Reference |

|---|---|---|

| Wound Healing | Inhibition of granulation tissue formation suggests potential use in chronic wound treatment. | |

| Pain Management | Interaction with delta-opioid receptors indicates potential for safer pain relief options. | |

| Anti-inflammatory Effects | Demonstrated ability to inhibit specific enzymes involved in inflammation, supporting anti-inflammatory uses. | |

| Pharmaceutical Production | Used as an intermediate in the synthesis of other pharmaceutical compounds, improving production efficiency. |

作用機序

パラニリンは、主に特定の分子標的との相互作用によって効果を発揮します。パラニリンは、炎症反応に関与する特定の酵素の活性を阻害することで、炎症を軽減します。 正確な分子経路と標的は現在も調査中ですが、シクロオキシゲナーゼ(COX)酵素の阻害が関与すると考えられています .

類似化合物との比較

類似化合物

ベンザミジン: 抗炎症作用が類似した別のアミジン化合物。

ペンタミジン: 抗菌剤として使用されています。

ジミナゼン: 抗原虫活性で知られています.

独自性

パラニリンは、フルオレニリデン基など、その特定の構造的特徴によってユニークです。これらの特徴により、独特の化学的および生物学的特性が与えられます。 パラニリンは、炎症に関与する特定の酵素を阻害する能力により、他の類似化合物とは異なります .

特性

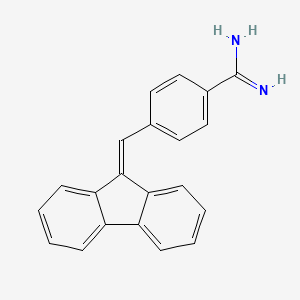

IUPAC Name |

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVTUUKKGNHVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169424 | |

| Record name | Renyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-61-9 | |

| Record name | Renytoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Renyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARANYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。